molecular formula C14H13BrFN B572068 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene CAS No. 1355247-98-1

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Cat. No. B572068
CAS RN: 1355247-98-1
M. Wt: 294.167
InChI Key: AZSFPFGHUNVLDO-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a chemical compound with the CAS Number: 1355247-98-1 . Its molecular formula is C14H13BrFN and it has a molecular weight of 294.17 . The IUPAC name for this compound is N-benzyl (2-bromo-6-fluorophenyl)methanamine .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is 1S/C14H13BrFN/c15-13-7-4-8-14(16)12(13)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and benzylaminomethyl groups on the benzene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene include a molecular weight of 294.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthetic Methodologies

The research demonstrates the versatility of bromo-fluoro benzene derivatives in organic synthesis. For instance, direct fluorination techniques have been developed to produce bromo-fluorovinyl compounds with high regioselectivities, highlighting the compound's utility in synthesizing structurally unique molecules (Zhao et al., 2016). Similarly, the preparation of fluorine-containing phenylacetylenes showcases the compound's role in introducing fluorinated groups into aromatic systems, enhancing the molecules' properties for further applications (Kodaira & Okuhara, 1988).

Organometallic Chemistry

In organometallic chemistry, bromo- and fluoro-substituted benzene derivatives serve as starting points for synthesizing complex organometallic compounds. The synthesis of ethynylferrocene compounds using bromo-substituted benzenes illustrates the creation of materials with potential applications in electronics and catalysis (Fink et al., 1997).

Material Science

The compound's application in material science is demonstrated through the synthesis and study of its photoluminescent properties. The preparation of 1-Bromo-4-(2,2-diphenylvinyl)benzene and the investigation of its solid-state fluorescence highlight the potential of bromo-fluoro benzene derivatives in developing new photoluminescent materials (Zuo-qi, 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is available . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c15-13-7-4-8-14(16)12(13)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSFPFGHUNVLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742803
Record name N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355247-98-1
Record name N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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